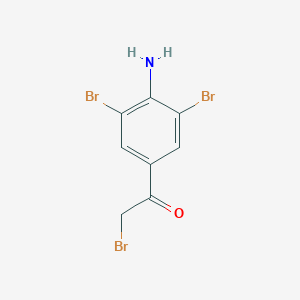

1-(4-氨基-3,5-二溴苯基)-2-溴乙酮

描述

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves halogenation reactions, as seen in the synthesis of 1-(4-Amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, where a good enantioselectivity was observed in lipase-catalyzed reactions . Similarly, the synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride involved a bromination step using bromine in ethanol . These methods suggest that the synthesis of "1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone" could potentially involve similar bromination techniques.

Molecular Structure Analysis

The molecular structures of brominated aromatic compounds are characterized by the presence of bromine atoms, which can significantly influence the molecular conformation due to their size and electron-withdrawing nature. For instance, the crystal structure of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate shows hydrogen bonding and π interactions . These interactions are crucial in determining the molecular geometry and stability of such compounds.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions, including hydrogen bonding and π interactions, as evidenced by the crystal structures of the compounds studied in the papers . These interactions are essential for the formation of cocrystals and salts, indicating that "1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone" could also engage in similar chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by the presence of bromine atoms. For example, the compound synthesized in paper shows intermolecular hydrogen bonding, which can affect solubility and melting points. The compound in paper is described as a new water-soluble photoinitiator, suggesting that brominated aromatic ketones can have unique solubility properties and potential applications in photochemistry.

科学研究应用

合成和化学转化

1-(4-氨基-3,5-二溴苯基)-2-溴乙酮在各种化学合成中作为前体。例如,它用于合成3-氨基烯酮和1,3-二酮,这些化合物在形成各种杂环或碳环化合物或作为金属配合物中的配体中至关重要。这个过程涉及经典Blaise反应的变种 (Rao & Muthanna, 2015)。

抗菌和抗真菌性能

研究表明,从1-(4-氨基-3,5-二溴苯基)-2-溴乙酮合成的化合物具有显著的抗菌和抗真菌性能。例如,通过溴化相关化合物合成的某些α-溴乙酮表现出中等抗菌和明显的外周n-胆碱能活性 (Gevorgyan等,2017)。同样,合成的氰基吡啶和氰基吡喃衍生物对各种微生物表现出显著的抗结核和抗菌活性 (Vyas et al., 2009)。

在癌症研究中的潜力

从这种化学物质衍生的化合物被探索其在诱导癌细胞凋亡方面的潜力。一项研究确定了一种化合物作为有效的凋亡诱导剂,显示出在癌细胞中诱导核碎裂和阻止细胞生长的显著活性 (Kemnitzer et al., 2004)。

在聚合物合成中的应用

这种化合物还在具有特定性能的聚合物的合成中找到应用。例如,一项研究详细描述了从1-(4-氨基-3,5-二溴苯基)-2-溴乙酮衍生的单体的聚合,结果得到具有低带隙、宽UV/可见吸收带和显著溶剂致色性行为的聚合物,适用于电子应用 (Zhang et al., 2014)。

安全和危害

This involves examining the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions when handling it.

未来方向

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.

Please note that not all compounds will have information available in all these categories, especially if they are not well-studied. For a specific compound, it’s best to consult the scientific literature or reliable databases. If you have access to a university library, they can often help you find this information. You can also use online databases like PubChem, ChemSpider, and others. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.

属性

IUPAC Name |

1-(4-amino-3,5-dibromophenyl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br3NO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMHABGUPISDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437069 | |

| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone | |

CAS RN |

30095-55-7 | |

| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

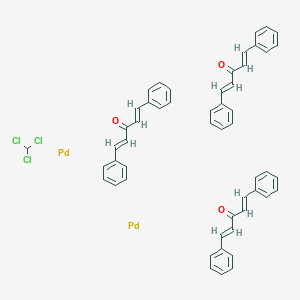

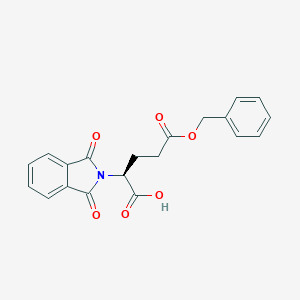

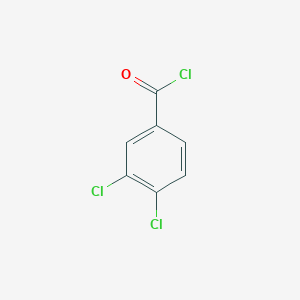

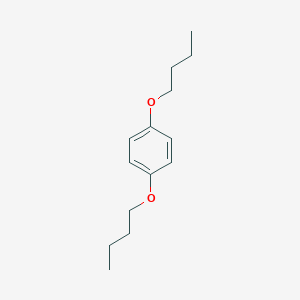

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)

![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)